molecular formula C24H28N2O3 B10820223 Mpp-pica

Mpp-pica

Cat. No.: B10820223
M. Wt: 392.5 g/mol
InChI Key: UQARIILONQLMLN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mpp-pica involves several steps, starting with the preparation of the indole core. The indole is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-phenylalanine methyl ester through a carbonyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and coupling reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Mpp-pica undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl chain can lead to the formation of carboxylic acids, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Mpp-pica is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

Mpp-pica exerts its effects by binding to cannabinoid receptors in the body, primarily CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mpp-pica is unique due to its specific structural features, such as the combination of a fluoropentyl chain and a phenylalanine ester. This combination influences its binding affinity and activity at cannabinoid receptors, distinguishing it from other synthetic cannabinoids.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2S)-2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C24H28N2O3/c1-3-4-10-15-26-17-20(19-13-8-9-14-22(19)26)23(27)25-21(24(28)29-2)16-18-11-6-5-7-12-18/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,27)/t21-/m0/s1

InChI Key

UQARIILONQLMLN-NRFANRHFSA-N

Isomeric SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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